AZD5718 - 2041076-43-9

AZD5718

Catalog Number: EVT-260474
CAS Number: 2041076-43-9
Molecular Formula: C29H34N6O4
Molecular Weight: 530.629
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD5718 is a potent and selective FLAP inhibitor (IC50 = 2.0 nM) for Treatment of Coronary Artery Disease. AZD5718 demonstrated a dose dependent and greater than 90% suppression of leukotriene production over 24 h. Preclinical toxicology studies in rat and dog did not show any serious adverse events of clinical significance. Currently, AZD5718 is evaluated in a phase 2a study for treatment of coronary artery disease.
Source and Classification

AZD5718 is developed by AstraZeneca and has been the subject of various clinical studies to evaluate its safety and efficacy. It falls under the category of anti-inflammatory agents, specifically targeting the 5-lipoxygenase pathway, which plays a crucial role in the synthesis of leukotrienes from arachidonic acid. This pathway is significant in the pathophysiology of conditions such as coronary artery disease and chronic kidney disease.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD5718 involves multiple chemical reactions that typically include the formation of key intermediates followed by functionalization steps to achieve the final structure. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds often include:

  1. Formation of Aryl Ketones: Utilizing acylation reactions to introduce carbonyl groups into aromatic rings.
  2. Coupling Reactions: Employing cross-coupling techniques (e.g., Suzuki or Heck reactions) to build complex structures.
  3. Functional Group Modifications: Utilizing various reagents to introduce or modify functional groups necessary for biological activity.

These methods ensure that AZD5718 possesses the necessary pharmacophoric elements for its activity as a 5-lipoxygenase activating protein inhibitor.

Molecular Structure Analysis

Structure and Data

AZD5718 has a complex molecular structure characterized by several functional groups that facilitate its interaction with biological targets. The molecular formula is C22H24N4O4C_{22}H_{24}N_4O_4, and it exhibits a molecular weight of approximately 408.45 g/mol.

Key structural features include:

  • Multiple aromatic rings that enhance binding affinity.
  • A nitrogen-containing heterocycle that may contribute to its pharmacological properties.
  • Functional groups that facilitate solubility and permeability.

The three-dimensional conformation of AZD5718 allows it to effectively bind to the 5-lipoxygenase activating protein, inhibiting its activity and thus reducing leukotriene synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

AZD5718 undergoes various chemical reactions during its metabolism within biological systems. Key metabolic pathways include:

  1. Cytochrome P450-mediated oxidation: Specifically involving isoforms CYP3A4 and CYP3A5, which play a significant role in drug metabolism.
  2. Glucuronidation: Conjugation with glucuronic acid via uridine 5′-diphosphate glucuronosyltransferases, which enhances water solubility for excretion.
  3. Hydrolysis: Potential breakdown of ester or amide bonds, leading to inactive metabolites.
Mechanism of Action

Process and Data

AZD5718 functions primarily by inhibiting the 5-lipoxygenase activating protein, which is crucial for leukotriene synthesis. The mechanism involves:

  1. Binding Affinity: AZD5718 binds to the active site of the 5-lipoxygenase activating protein, preventing its interaction with arachidonic acid.
  2. Reduction in Leukotriene Production: By inhibiting this pathway, AZD5718 reduces levels of leukotrienes E4 and B4, which are associated with inflammation and vascular dysfunction.
  3. Therapeutic Outcomes: The inhibition leads to decreased inflammatory responses in conditions such as chronic kidney disease and coronary artery disease, potentially improving patient outcomes.

Clinical studies have demonstrated a dose-dependent reduction in urinary leukotriene E4 levels following administration of AZD5718, supporting its mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

AZD5718 exhibits specific physical properties relevant to its formulation and delivery:

  • Solubility: Exhibits low solubility in water (20 μM amorphous form; 240 μM crystalline form), which impacts bioavailability.
  • Permeability: High permeability observed in Caco-2 cell models (P app = 24×10624\times 10^{-6} cm/s), indicating potential for effective absorption.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is crucial for maintaining efficacy.
  • pH Sensitivity: The compound's solubility may vary with pH, influencing formulation strategies.

These properties are essential for optimizing dosing regimens and ensuring therapeutic effectiveness.

Applications

Scientific Uses

AZD5718 is being investigated primarily for its applications in:

  • Chronic Kidney Disease: Clinical trials are assessing its efficacy in reducing albuminuria as a surrogate marker for kidney failure.
  • Cardiovascular Diseases: Studies are exploring its potential benefits in patients with coronary artery disease, particularly post-myocardial infarction.

The ongoing research into AZD5718 highlights its promise as a therapeutic agent targeting inflammatory pathways associated with significant health conditions.

Introduction to AZD5718

Chemical Characterization and Nomenclature

AZD5718 (chemical name: (1R,2R)-2-{4-[3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzoyl}-N-(4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)cyclohexanecarboxamide) is a synthetic small molecule with the molecular formula C24H26N6O3 and a molecular weight of 446.5 g/mol [5] [10]. Its structure features a chiral cyclohexanecarboxamide scaffold with stereospecific (1R,2R) configuration, critical for binding affinity to 5-lipoxygenase-activating protein (FLAP) [9]. Key physicochemical properties include:

  • LogD7.4: 2.9, indicating moderate lipophilicity
  • Topological Polar Surface Area (TPSA): 121.77 Ų
  • Hydrogen bond donors/acceptors: 3/7
  • Rotatable bonds: 6 [4]AZD5718 exhibits high plasma protein binding (95.7%) and low aqueous solubility, necessitating specialized formulations like amorphous suspensions for preclinical studies [3] [5]. It demonstrates pH-dependent solubility, with crystalline forms showing superior solubility (240 μM) compared to amorphous forms (20 μM) [3]. The compound is commercially designated as Atuliflapon (CAS: 2041075-86-7) and is identified by synonyms including AZD-5718 and AZD 5718 [5] [10].

Table 1: Physicochemical Properties of AZD5718

PropertyValueMeasurement Context
Molecular Weight446.5 g/molCalculated
logD7.42.9Experimental (pH 7.4)
Plasma Protein Binding95.7%Human in vitro
Topological Polar Surface Area121.77 ŲComputed
Aqueous Solubility20 μM (amorphous), 240 μM (crystalline)In vitro measurement
Hydrogen Bond Acceptors/Donors7 / 3Computed

Historical Context in Anti-Inflammatory Drug Development

The development of AZD5718 represents a strategic response to limitations of earlier 5-lipoxygenase (5-LO) pathway inhibitors. Initial FLAP inhibitors like veliflapon (DG-031) demonstrated proof-of-concept for leukotriene suppression but exhibited suboptimal pharmacokinetics and failed to achieve sustained pathway inhibition in clinical settings [1] [8]. Similarly, the 5-LO inhibitor zileuton showed efficacy in improving endothelial function in coronary artery disease (CAD) patients but required frequent dosing due to a short half-life (~2.5 hours), limiting clinical utility [3] [6].

AZD5718 emerged from AstraZeneca's multi-parameter optimization program focusing on:

  • Potency enhancement: Achieving low-nanomolar IC50 against FLAP (2 nM) and leukotriene B4 (LTB4) production in human whole blood (IC50 = 39 nM) [1] [10]
  • Pharmacokinetic refinement: Extending half-life to 10–12 hours for once-daily dosing [1] [3]
  • Safety profiling: Eliminating mutagenicity risks associated with earlier amine-containing scaffolds [8]

This optimization yielded a compound with 10-fold greater potency than predecessor FLAP inhibitors and species-specific activity (active in human, dog, and rabbit models but inactive in rodents) [1] [7]. Key milestones include:

  • 2018: First-in-human study demonstrating target engagement and safety [3]
  • 2020: Initiation of phase IIa FLAVOUR trial in post-myocardial infarction patients [6]
  • 2021: Confirmation of consistent pharmacokinetics across ethnicities [7]

Role in Targeting the 5-Lipoxygenase Pathway

AZD5718 exerts anti-inflammatory effects through selective, reversible inhibition of FLAP—an integral membrane protein essential for 5-LO activation. FLAP facilitates arachidonic acid transfer to 5-LO and stabilizes the 5-LO complex at the nuclear membrane, enabling conversion of arachidonic acid to leukotriene A4 (LTA4) [3] [8]. By binding FLAP with high affinity (equilibrium dissociation constant Kd = 0.0044 μmol/L; binding off-rate Koff = 1.27 min-1), AZD5718 disrupts this protein-protein interaction, suppressing production of downstream leukotrienes:

  • Pro-inflammatory LTB4: Chemoattractant for neutrophils and activator of vascular inflammation
  • Cysteinyl leukotrienes (LTC4, LTD4, LTE4): Potent vasoconstrictors implicated in microvascular dysfunction [1] [6]

Table 2: Pharmacodynamic Profile of AZD5718 Across Species

SpeciesLTB4 Inhibition IC50Relative Potency vs. HumanKey Metabolic Pathways
Human0.039 μmol/L1.0x (reference)CYP3A4/5, UGT1A1/3/4 glucuronidation
DogEquivalent to human~1.0xSimilar oxidative metabolism
RabbitEquivalent to human~1.0xNot fully characterized
RatInactiveN/ARapid glucuronidation
MouseInactiveN/ARapid glucuronidation

Mechanistic advantages over direct 5-LO inhibitors:

  • Upstream targeting: Prevents compensatory increases in 5-LO expression observed with direct enzyme inhibition [8]
  • High potency: Achieves >95% suppression of LTB4 in human whole blood ex vivo at therapeutic concentrations [1]
  • Dual biomarker modulation: Reduces both stimulated blood LTB4 (IC50 = 5.3 nM) and urinary LTE4 (IC50 = 0.8 nM), confirming in vivo pathway suppression [3] [7]

Clinical pharmacodynamic studies demonstrate that AZD5718 achieves >90% suppression of leukotriene production over 24 hours with once-daily dosing [8] [10]. In the phase IIa FLAVOUR study, AZD5718 significantly reduced urinary LTE4 levels (a stable cysteinyl leukotriene metabolite) in post-MI patients at 4 and 12 weeks, establishing proof of mechanism in the target population [1] [6]. This positions AZD5718 as a promising candidate for modulating inflammation-driven cardiovascular pathologies without the limitations of earlier pathway inhibitors.

Table 3: Key Clinical Pharmacodynamic Findings for AZD5718

BiomarkerTissue/BiofluidIC50Maximal InhibitionClinical Study
LTB4 productionWhole blood (ex vivo)5.3 nM (95% CI: 4.8–5.8 nM)>95%First-in-human [3]
Urinary LTE4Urine (endogenous)0.8 nM (95% CI: 0.7–1.0 nM)>80%First-in-human [3]
Urinary LTE4Urine (post-MI patients)Not reportedStatistically significant reduction at 4/12 weeksFLAVOUR Phase IIa [6]

Properties

CAS Number

2041076-43-9

Product Name

AZD5718

IUPAC Name

(1R,2R)-2-{4-[3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1Hpyrazol-5-yl]benzoyl}-N-(4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazin-3-yl)cyclohexanecarboxamide

Molecular Formula

C29H34N6O4

Molecular Weight

530.629

InChI

InChI=1S/C29H34N6O4/c1-18-16-24(35(33-18)25-8-4-5-15-39-25)19-9-11-20(12-10-19)27(36)21-6-2-3-7-22(21)28(37)32-23-17-31-34-14-13-30-29(38)26(23)34/h9-12,16-17,21-22,25H,2-8,13-15H2,1H3,(H,30,38)(H,32,37)/t21-,22-,25?/m1/s1

InChI Key

STCBLTCFJMDESY-QQMHWKEJSA-N

SMILES

O=C([C@H]1[C@H](C(C2=CC=C(C3=CC(C)=NN3C4CCCCO4)C=C2)=O)CCCC1)NC5=C(N(N=C5)CCN6)C6=O

Solubility

Soluble in DMSO

Synonyms

AZD5718; AZD-5718; AZD 5718;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.